An In-depth Technical Guide to 3-Aminopyrrolidine: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 3-Aminopyrrolidine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopyrrolidine is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its constrained cyclic structure and the presence of a primary amine make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the CAS numbers, physicochemical properties, and safety information for 3-aminopyrrolidine and its common forms. Detailed experimental protocols for the synthesis of a chiral derivative and a standard protection reaction are presented. Furthermore, this guide explores the role of 3-aminopyrrolidine derivatives as potent modulators of key signaling pathways, including their action as C-C chemokine receptor 2 (CCR2) antagonists and dual Abl/PI3K kinase inhibitors, with illustrative diagrams of the involved pathways.
Chemical and Physical Properties
3-Aminopyrrolidine is a chiral molecule that exists as two enantiomers, (R)- and (S)-3-aminopyrrolidine, as well as a racemic mixture. It is also commonly available as a dihydrochloride (B599025) salt. The fundamental properties of these forms are summarized below for easy reference.
Table 1: Physicochemical Properties of 3-Aminopyrrolidine and its Derivatives
| Property | Racemic 3-Aminopyrrolidine | (R)-(+)-3-Aminopyrrolidine | (S)-(-)-3-Aminopyrrolidine | 3-Aminopyrrolidine Dihydrochloride |
| CAS Number | 79286-79-6[1][2] | 116183-82-5[3][4] | 128345-57-3[5] | 103831-11-4[6] |
| Molecular Formula | C₄H₁₀N₂[1][2] | C₄H₁₀N₂[3][4] | C₄H₁₀N₂[5] | C₄H₁₀N₂ · 2HCl[6] |
| Molecular Weight | 86.14 g/mol [1][2][7] | 86.14 g/mol [3][4] | 86.14 g/mol [5] | 159.06 g/mol [6] |
| Appearance | Clear liquid[7] | Colorless to light brown liquid[3] | - | Solid[6] |
| Boiling Point | 159-160 °C[7] | 164-165 °C[3][4] | 164-165 °C[5] | >300 °C[6] |
| Density | 0.98 g/mL[7] | 0.984 g/mL at 25 °C[3][4] | 0.967 g/mL at 25 °C[5] | - |
| Refractive Index | - | n20/D 1.489[4] | n20/D 1.488[5] | - |
| Optical Rotation | - | [α]/D +20° (neat)[4] | [α]20/D −20° (neat)[5] | - |
Safety Information
Proper handling of 3-aminopyrrolidine is crucial due to its hazardous nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for the racemic and salt forms.
Table 2: GHS Hazard and Precautionary Statements for 3-Aminopyrrolidine
| Form | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Racemic 3-Aminopyrrolidine | Danger | H314: Causes severe skin burns and eye damage.[1][2] | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501[8] |
| 3-Aminopyrrolidine Dihydrochloride | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] | P261, P264, P271, P280, P302+P352, P305+P351+P338[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a chiral 3-aminopyrrolidine derivative and a common protection reaction.
Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline
This multi-step synthesis involves the conversion of readily available trans-4-hydroxy-L-proline to the desired (S)-3-aminopyrrolidine dihydrochloride with an inversion of stereochemistry.[9][10]
Step 1: Decarboxylation to (R)-3-Hydroxypyrrolidine
-
To a solution of trans-4-hydroxy-L-proline in a suitable high-boiling solvent (e.g., diphenyl ether), add a catalytic amount of an acid or base.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and isolate the (R)-3-hydroxypyrrolidine by distillation under reduced pressure.
Step 2: N-Boc Protection of (R)-3-Hydroxypyrrolidine
-
Dissolve (R)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (B109758) or a mixture of water and acetone (B3395972).[6]
-
Add an appropriate base (e.g., triethylamine (B128534) or sodium bicarbonate) to the solution.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove impurities and the base.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Step 3: Sulfonylation of the Hydroxyl Group
-
Dissolve the N-Boc protected alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to give the mesylated intermediate.
Step 4: Azidation with Stereochemical Inversion
-
Dissolve the mesylated compound in a polar aprotic solvent like DMF.
-
Add sodium azide (B81097) (NaN₃) and heat the reaction mixture (e.g., to 80-100 °C).
-
Monitor the reaction for the disappearance of the starting material. This SN2 reaction proceeds with an inversion of configuration at the carbon center.
-
After completion, cool the mixture, dilute with water, and extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate to yield (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.
Step 5: Reduction of the Azide and Deprotection
-
Dissolve the azido (B1232118) compound in a suitable solvent like methanol (B129727) or ethanol.
-
Add a reducing agent, such as triphenylphosphine (B44618) followed by water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[9]
-
Once the reduction of the azide to the amine is complete, add concentrated hydrochloric acid to the reaction mixture.
-
Stir the mixture to effect the deprotection of the N-Boc group.
-
Remove the solvent under reduced pressure to obtain the crude (S)-3-aminopyrrolidine dihydrochloride.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Caption: Synthetic workflow for (S)-3-Aminopyrrolidine Dihydrochloride.
N-Boc Protection of 3-Aminopyrrolidine
This procedure describes the protection of the primary amine of 3-aminopyrrolidine using di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 9.5:0.5 mixture of water and acetone (approximately 10 mL per mmol of amine).[6]
-
Base Addition: If using an amine salt, first freebase it by adding a suitable base (e.g., triethylamine, 1.1 eq) and stirring for a few minutes. For the free amine, a mild base like sodium bicarbonate (2.0 eq) can be added.
-
Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.
-
Work-up:
-
Once the reaction is complete, if DCM was used, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
If a water/acetone mixture was used, add dichloromethane to extract the product.[6] The organic layer is then separated.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the N-Boc protected 3-aminopyrrolidine.[6] The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Caption: General workflow for N-Boc protection of 3-Aminopyrrolidine.
Biological Significance and Signaling Pathways
Derivatives of 3-aminopyrrolidine have been identified as potent modulators of various biological targets, making them highly valuable in drug development.
3-Aminopyrrolidine Derivatives as CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[11][12] Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory diseases. 3-Aminopyrrolidine derivatives have been developed as potent CCR2 antagonists, blocking the downstream signaling cascade.[11]
Upon binding of CCL2 to CCR2, a G-protein coupled receptor, several downstream signaling pathways are activated, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[9][11][13] These pathways regulate transcription factors and genes involved in cell survival, proliferation, cytokine production, and migration.[11] By blocking the initial ligand-receptor interaction, 3-aminopyrrolidine-based CCR2 antagonists can mitigate the inflammatory response.
Caption: Inhibition of the CCL2/CCR2 signaling pathway by 3-aminopyrrolidine antagonists.
Dual Inhibition of Abl and PI3K Kinases
Certain derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K).[2] Both kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of several cancers.
The Bcr-Abl fusion protein, characteristic of chronic myeloid leukemia (CML), exhibits constitutively active Abl kinase, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.[14] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its overactivation is common in many cancers.[4][7] Dual inhibition of both Abl and PI3K offers a promising strategy to overcome resistance to single-target therapies and achieve a more potent anti-cancer effect.
Caption: Dual inhibition of Abl and PI3K signaling by (S)-3-aminopyrrolidine derivatives.
Conclusion
3-Aminopyrrolidine and its derivatives represent a cornerstone in the development of novel therapeutics. The data and protocols presented in this guide underscore the compound's significance, from its fundamental chemical properties to its role in complex biological pathways. For researchers and drug development professionals, a thorough understanding of this versatile scaffold is essential for the design and synthesis of next-generation targeted therapies. The continued exploration of 3-aminopyrrolidine's chemical space promises to yield further breakthroughs in the treatment of a wide array of diseases.
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